molecular formula C13H9NO2 B1597221 4-(Benzo[d]oxazol-2-yl)phenol CAS No. 3315-19-3

4-(Benzo[d]oxazol-2-yl)phenol

Cat. No. B1597221
CAS RN: 3315-19-3
M. Wt: 211.22 g/mol
InChI Key: PDQPTWHZKVUJQX-UHFFFAOYSA-N
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Description

4-(Benzo[d]oxazol-2-yl)phenol is a chemical compound with the molecular formula C13H9NO2 . It is also known by other names such as 4-(1,3-benzoxazol-2-yl)phenol and 4-(2-benzoxazolyl)phenol .


Synthesis Analysis

The synthesis of 4-(Benzo[d]oxazol-2-yl)phenol can be achieved through various methods. One such method involves the reaction of 2-aminophenol with 4-aminobenzaldehyde . The reaction conditions include refluxing in ethanol for 3 hours .


Molecular Structure Analysis

The molecular structure of 4-(Benzo[d]oxazol-2-yl)phenol consists of a benzoxazole ring attached to a phenol group . The benzoxazole ring is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 .


Physical And Chemical Properties Analysis

4-(Benzo[d]oxazol-2-yl)phenol has a molecular weight of 211.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 211.063328530 g/mol . The compound has a topological polar surface area of 46.3 Ų .

Scientific Research Applications

Photophysical Properties

4-(Benzo[d]oxazol-2-yl)phenol exhibits interesting photophysical properties. In a study, a fluorescent derivative of this compound demonstrated sensitivity to its micro-environment, showing dual emission in non-polar solvents and a single short wavelength emission in polar solvents. These properties were studied using UV-visible and fluorescence spectroscopy, with the experimental results aligning well with predictions from Time-Dependent Density Functional Theory (TD-DFT) (Phatangare et al., 2013).

Synthesis of Hetaryl-Substituted Derivatives

The compound serves as a precursor in the synthesis of various heterocyclic compounds. One study reported the successful synthesis of 2-(1H-Pyrrol-2-yl)benzo[d]oxazoles and other derivatives via oxidative intramolecular ring closing reactions of phenolic Schiff's bases (Ozokan et al., 2008).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives of 4-(Benzo[d]oxazol-2-yl)phenol. A study synthesized compounds with triazole moieties and tested them against various bacteria, finding significant antimicrobial activity in some cases (Shaikh et al., 2014). Another study synthesized fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and evaluated their antibacterial and antifungal activities, noting promising results (Phatangare et al., 2013).

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes. A study designed a benzoxazole-based fluorescent probe for visual detection of Hg2+, demonstrating its application in bioanalytical settings and imaging intracellular Hg2+ in living cells (Zhang et al., 2013).

Crystal Structure Analysis

The crystal structures of various isomeric forms, including 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol, have been reported, offering insights into the deviation from coplanarity of the oxazoline and benzene rings in these compounds. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Langer et al., 2005).

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQPTWHZKVUJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420788
Record name 4-(benzo[d]oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[d]oxazol-2-yl)phenol

CAS RN

3315-19-3
Record name 4-(benzo[d]oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Equal molar quantities of p-hydroxybenzaldehyde and o-aminophenol in excess nitrobenzene was refluxed for five hours. The nitrobenzene was removed and the product extracted from the residue with xylene. 2-(4-Hydroxyphenyl)benzoxazole, m.p. 253°, was isolated in 64% yield.
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Synthesis routes and methods II

Procedure details

In an acetic acid solvent in the presence of sodium acetate (NaOAc) (3.0 eq.), a solution including 2-aminophenol (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) was refluxed. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was dried, filtered, and evaporated. The residual was purified by silica gel column chromatography using hexane and ethyl acetate (4:1) to obtain a solid Compound 123.
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Yield
7.6%

Synthesis routes and methods III

Procedure details

A mixture containing 5.45 g. (0.05 mole) of o-aminophenol and 6.10 g. (0.05 mole) of p-hydroxybenzaldehyde in 75 ml. of nitrobenzene was heated to reflux for 5 hr. On cooling to 30° a dark solid appears which was filtered, washed with hot toluene, and air-dried. Recrystallization from ethanol gave a 73% yield of 4-(2-benzoxazolyl)phenol (mp 255°-258°).
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Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-t-butyldimethylsilyloxybenzene (8.3 g; 29 mmol) in THF (60 ml) at -78° C. is added a solution of butyllithium in hexane (14 ml; 35 mmol) over 10 minutes. This is allowed to stir 1 hour and 2-chlorobenzoxazole (4 ml; 35 mmol) is added dropwise over 5 minutes. After stirring 15 minutes, the reaction is allowed to warm to 0° C. and is quenched with MeOH. This is then poured into 1N HCl and after stirring 1 hour is extracted with ethyl acetate. The organic extracts are dried (MgSO4) and then concentrated to yield 4-(benzoxazol-2-yl)phenol which is used directly in Step C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LZ Fekri, M Nikpassand, S Shariati… - Journal of …, 2018 - Elsevier
Amino glucose-functionalized silica-coated NiFe 2 O 4 nanoparticles (NiFe 2 O 4 @SiO 2 @amino glucose) were chemically synthesized and characterized by transmission electron …
Number of citations: 64 www.sciencedirect.com
VNR Kuna Krishna, T Parthasarathy - 2012 - core.ac.uk
A series of triazole (6a-f) and tetrazole (7a-f) derivatives were synthesized and their structures were confirmed by IR, 1HNMR and mass spectroscopic studies. All the compounds have …
Number of citations: 0 core.ac.uk
JF Zhang, R Zhong, Q Zhou, X Hong, S Huang… - …, 2017 - Wiley Online Library
Mesoporous silica (SBA‐15)‐supported iridium catalysts are prepared by grafting of the newly developed cyclometalated iridium 2‐aryl benzoxazole complexes with 3‐(triethoxysilyl)‐…
G Asaithambi, V Periasamy, N Karuppannan - Journal of Photochemistry …, 2019 - Elsevier
A novel benzoxazole appended dipodal Schiff base (BS) was synthesized and its sensing property was investigated. The receptor BS detected Zn 2+ ions selectively by turn-on …
Number of citations: 24 www.sciencedirect.com
S Roy, A Mukherjee, B Paul, O Rahaman, S Roy… - European Journal of …, 2017 - Elsevier
Toll-like receptor 9 (TLR9) is a major therapeutic target for numerous inflammatory disorders. Development of small molecule inhibitors for TLR9 remains largely empirical due to lack of …
Number of citations: 15 www.sciencedirect.com
AB Velappan, D Datta, R Ma, S Rana, KS Ghosh… - Bioorganic …, 2020 - Elsevier
The high mortality rate and the increasing prevalence of Mtb resistance are the major concerns for the Tuberculosis (TB) treatment in this century. To counteract the prevalence of Mtb …
Number of citations: 3 www.sciencedirect.com
H Sharma, N Singh, DO Jang - Green chemistry, 2014 - pubs.rsc.org
A convenient solvent-free method for the synthesis of benzothiazole, benzimidazole, and benzoxazole derivatives has been developed using recyclable ZnO-NPs via a ball-milling …
Number of citations: 120 pubs.rsc.org
V Ritleng, JG de Vries - Molecules, 2021 - mdpi.com
In this review, we describe the synthesis and use in hydrogen transfer reactions of ruthenacycles and iridacycles. The review limits itself to metallacycles where a ligand is bound in …
Number of citations: 16 www.mdpi.com
R Jin, D Zheng, R Liu, G Liu - ChemCatChem, 2018 - Wiley Online Library
The development of silica‐supported molecular catalysts for tandem reactions is an important research direction of heterogeneous catalysis. Besides their significant merits in …
W Wei-Na, T Hao-Ran, P Hui-Min… - Journal of Chemical …, 2018 - journals.sagepub.com
A novel turn-on fluorescent probe containing a benzoxazole fluorophore has been synthesised and its response to different metal ions has been investigated by spectrometry. The …
Number of citations: 3 journals.sagepub.com

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